molecular formula C21H18N2O4S B3054486 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide CAS No. 6069-06-3

2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide

Cat. No.: B3054486
CAS No.: 6069-06-3
M. Wt: 394.4 g/mol
InChI Key: CWLVYGJMQGEDAE-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenoxy halide.

    Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acylation: The nitrated intermediate undergoes acylation with an acyl chloride or anhydride to form the acetamide derivative.

    Thiophenyl Substitution: Finally, the acetamide derivative is reacted with a thiophenyl compound under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The phenoxy and thiophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Derivatives: Formed by substitution reactions.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The phenoxy and thiophenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)-N-(3-nitrophenyl)acetamide: Lacks the thiophenyl group.

    2-(2-methylphenoxy)-N-(5-phenylthiophenyl)acetamide: Lacks the nitro group.

    2-(2-methylphenoxy)-N-(3-nitro-5-phenylphenyl)acetamide: Lacks the thiophenyl group.

Uniqueness

2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide is unique due to the presence of both the nitro and thiophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide is an organic compound with potential biological activity, particularly in the fields of pharmacology and toxicology. This compound, identified by its CAS number 6069-06-3, exhibits a unique structure that may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O4S, with a molecular weight of 394.4 g/mol. The compound features a phenoxy group, a nitro group, and a thiophenyl moiety, which may contribute to its biological activity through various mechanisms.

PropertyValue
CAS Number6069-06-3
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
IUPAC Name2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide
InChI KeyCWLVYGJMQGEDAE-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The nitro group may undergo reduction to form reactive intermediates that can interact with enzymes or receptors, potentially modulating their activity.
  • Substitution Reactions : The phenoxy and thiophenyl groups can participate in electrophilic or nucleophilic substitution reactions, which could lead to the formation of biologically active metabolites.
  • Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis in certain cell types.

Biological Activity Studies

Research on the biological activity of related compounds suggests that modifications in structure can significantly affect their pharmacological profiles. For instance, studies have shown that nitro-substituted acetamides can exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study examining nitro-substituted acetamides found that compounds with similar structures demonstrated significant antimicrobial activity against various bacterial strains. The presence of the nitro group was crucial for enhancing this activity, suggesting that this compound may also possess similar properties.

Table: Comparative Biological Activity

Compound NameAntimicrobial ActivityMechanism of Action
Nitro-substituted acetamide AHighEnzyme inhibition
Nitro-substituted acetamide BModerateReactive oxygen species generation
This compoundUnknownHypothesized enzyme interaction

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity depending on their structural features. The presence of the nitro group often correlates with higher toxicity levels due to its potential to form reactive metabolites.

Properties

CAS No.

6069-06-3

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H18N2O4S/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24)

InChI Key

CWLVYGJMQGEDAE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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